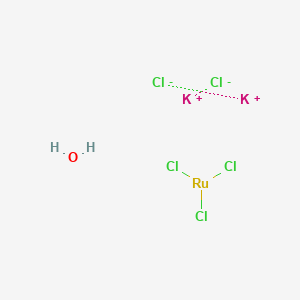
Dipotassium;trichlororuthenium;dichloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;trichlororuthenium;dichloride;hydrate is a coordination compound containing ruthenium, potassium, and chlorine atoms Ruthenium is a transition metal known for its catalytic properties and is often used in various chemical reactions and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;trichlororuthenium;dichloride;hydrate typically involves the reaction of ruthenium trichloride hydrate with potassium chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3⋅xH2O+2KCl→K2[RuCl3]⋅yH2O
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反应分析
Types of Reactions
Dipotassium;trichlororuthenium;dichloride;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or carbonyls.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
科学研究应用
Dipotassium;trichlororuthenium;dichloride;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and as a component in drug delivery systems.
作用机制
The mechanism of action of dipotassium;trichlororuthenium;dichloride;hydrate involves its interaction with molecular targets such as DNA, proteins, and other cellular components. The compound can bind to these targets, leading to changes in their structure and function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
Ruthenium(III) chloride hydrate: A common precursor for various ruthenium complexes, known for its catalytic activity.
Dipotassium ruthenate: Another ruthenium compound with oxidation state +6, used in different catalytic applications.
Potassium perruthenate: A ruthenium compound with oxidation state +7, known for its strong oxidizing properties.
Uniqueness
Dipotassium;trichlororuthenium;dichloride;hydrate is unique due to its specific coordination environment and the presence of both potassium and chloride ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific catalytic and material science applications.
属性
IUPAC Name |
dipotassium;trichlororuthenium;dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].Cl[Ru](Cl)Cl.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













